Siponimod

概要

説明

Siponimod, sold under the brand name Mayzent, is a selective sphingosine-1-phosphate receptor modulator used primarily for the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis . It is designed for oral administration and works by modulating specific receptors involved in the immune response .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Siponimod involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of a four-membered azetidine ring, which is a crucial part of the molecule . The process involves the use of organic solvents and specific reaction conditions to ensure the correct formation of the azetidine ring and other functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the preparation of crystalline polymorphic forms of this compound and its salts, such as this compound hemifumarate . The production process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .

化学反応の分析

Types of Reactions: Siponimod undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolism and biotransformation in the body .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired transformation of the molecule .

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which are primarily excreted in the feces . These metabolites result from the oxidative metabolism of this compound, involving enzymes such as cytochrome P450 2C9 .

科学的研究の応用

Treatment of Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod has been specifically approved for patients with active forms of SPMS, characterized by clinical relapses or new MRI lesions. In pivotal Phase 3 trials, such as the EXPAND study, this compound demonstrated a significant reduction in disability progression compared to placebo. Key findings include:

- Disability Progression : A hazard ratio of 0.79 indicated a 21% reduction in the risk of confirmed disability progression at three months .

- MRI Outcomes : this compound reduced the number of new or enlarging lesions on MRI scans, highlighting its effectiveness in managing inflammatory activity in MS .

Impact on Cognitive Functioning

Secondary analyses from clinical trials suggest that this compound may also benefit cognitive functioning in patients with SPMS. Improvements were noted in various cognitive assessments, indicating a potential dual benefit in both physical and cognitive domains .

Comparative Effectiveness

Comparative studies have evaluated this compound against other disease-modifying therapies (DMTs) for MS. The Institute for Clinical and Economic Review (ICER) reported that this compound provided a superior net health benefit compared to best supportive care for patients with active SPMS but lacked sufficient evidence for non-active SPMS .

Table: Comparative Effectiveness of this compound

| Treatment | Comparator | Population | ICER Evidence Rating |

|---|---|---|---|

| This compound | Best supportive care | Active SPMS | B+ |

| This compound | Best supportive care | Non-active SPMS | I |

Safety Profile

The safety profile of this compound has been closely monitored through clinical trials. Common adverse effects include lymphopenia and bradycardia; however, these risks appear lower than those associated with earlier S1P modulators like fingolimod . The overall tolerability suggests that this compound may be a favorable option for long-term management of SPMS.

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of this compound:

- A case study highlighted significant disease exacerbation following withdrawal from this compound, emphasizing its role in maintaining disease stability .

- Research has shown that this compound treatment correlates with improved clinical signs in experimental models of autoimmune encephalomyelitis, further supporting its therapeutic potential beyond MS .

作用機序

Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors 1 and 5 . This binding prevents lymphocytes from egressing from lymph nodes, thereby reducing their availability in the central nervous system and decreasing inflammation . Additionally, this compound has direct effects on neural cells, promoting regeneration and neuroprotection . This dual mechanism of action makes this compound effective in managing multiple sclerosis and potentially other neuroinflammatory conditions .

類似化合物との比較

Similar Compounds: Siponimod is similar to other sphingosine-1-phosphate receptor modulators, such as Fingolimod and Ozanimod . These compounds share a common mechanism of action but differ in their receptor selectivity and pharmacokinetic profiles .

Uniqueness: What sets this compound apart is its higher selectivity for sphingosine-1-phosphate receptors 1 and 5, which reduces the risk of side effects associated with non-selective modulation . Additionally, this compound has a shorter half-life compared to Fingolimod, allowing for more rapid reversal of its effects if needed .

生物活性

Siponimod (trade name: Mayzent) is an oral sphingosine-1-phosphate receptor (S1PR) modulator primarily indicated for the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by a dual mechanism of action that encompasses both immunomodulatory and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound selectively targets S1P receptors, particularly S1P1 and S1P5, which are crucial in regulating lymphocyte trafficking and neuroprotection. The following mechanisms contribute to its biological activity:

- Lymphocyte Trafficking Inhibition : By binding to S1P1, this compound promotes the internalization and degradation of this receptor on lymphocytes, preventing their egress from lymphoid tissues into the bloodstream. This action reduces the infiltration of potentially autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating inflammatory processes associated with multiple sclerosis (MS) .

- Neuroprotection : this compound exerts neuroprotective effects through several pathways:

These actions are thought to contribute to its ability to reduce brain lesion formation and preserve neurological function over time.

Clinical Efficacy

The clinical efficacy of this compound has been established through various studies, notably the Phase III EXPAND trial. This trial demonstrated significant benefits in delaying disability progression in patients with SPMS compared to placebo.

Key Findings from Clinical Trials

- EXPAND Trial Results :

| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (95% CI) |

|---|---|---|---|

| Disability Progression at 3 months | 26% | 39% | 0.55 (0.33-0.91) |

| Disability Progression at 6 months | 27% | 40% | 0.82 (0.42-1.63) |

| New MRI Lesions | Significantly lower incidence | Higher incidence | N/A |

Safety Profile

The safety profile of this compound is critical for its clinical use. Common adverse events include:

- Lymphopenia : A reduction in lymphocyte counts, which is generally manageable.

- Bradycardia : First-dose bradycardia has been observed but is less frequent compared to non-selective S1P modulators.

- Infections : A similar risk profile for infections compared to placebo has been noted .

Case Studies

Several case studies provide insights into the real-world effectiveness and safety of this compound:

- Case Study on Disease Exacerbation : A patient experienced substantial disease exacerbation after discontinuing this compound, highlighting the importance of adherence to treatment in managing MS .

- Indirect Treatment Comparisons (ITCs) : A study assessed the feasibility of conducting ITCs between this compound and other MS treatments like interferon beta-1b. Results suggested that this compound was more effective in delaying disability progression compared to interferon beta-1b .

特性

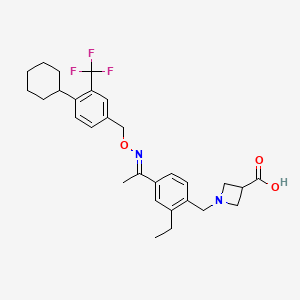

IUPAC Name |

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYPELVXPAIDH-HNSNBQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153847 | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1230487-00-9, 1230487-85-0 | |

| Record name | Siponimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siponimod [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siponimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111-112 | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。